Medroxyprogesterone 17-acetate;MPA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

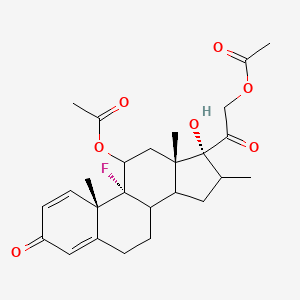

Structure

3D Structure

Properties

Molecular Formula |

C26H33FO7 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

[2-[(9R,10S,13S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14?,19?,20?,22?,23-,24-,25-,26-/m0/s1 |

InChI Key |

GTECTIGXIMGLJQ-RPIKKDGXSA-N |

Isomeric SMILES |

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Advisory: High-Dose Medroxyprogesterone Acetate and Meningioma Risk

Mechanistic & Epidemiological Analysis[1][2][3]

Part 1: Executive Summary

In March 2024, a pivotal national case-control study by Roland et al. (EPI-PHARE) published in The BMJ fundamentally altered the safety profile of high-dose progestogens. The study identified a 5.55-fold increased risk of intracranial meningioma associated with the prolonged use of injectable medroxyprogesterone acetate (MPA).[1][2][3]

This finding triggered an immediate regulatory review by the European Medicines Agency (EMA) Pharmacovigilance Risk Assessment Committee (PRAC), culminating in September 2024 with new contraindications. For drug development professionals, this establishes a critical safety signal: progestogenic potency and cumulative exposure duration are direct variables in meningeal tumorigenesis.

This guide dissects the causal mechanism, the epidemiological data, and the necessary preclinical screening protocols to de-risk future progestogen assets.

Part 2: Mechanistic Architecture

The Progesterone Receptor (PR) Axis in Meningioma[4][5]

Meningiomas are hormone-sensitive neoplasms. Approximately 60-80% of meningiomas express Progesterone Receptors (PR) , specifically the PR-A and PR-B isoforms, while often lacking Estrogen Receptors (ER).

Causality Statement: The association is not idiosyncratic but pharmacodynamic. High-dose MPA acts as a potent agonist at the PR. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. It binds to Progesterone Response Elements (PREs) in the promoter regions of target genes, driving the transcription of growth factors (e.g., VEGF, EGF) and anti-apoptotic proteins (e.g., Bcl-2), leading to clonal expansion of meningeal cells.

Diagram 1: Molecular Pathogenesis of MPA-Induced Meningioma

Caption: Pharmacodynamic cascade showing MPA-driven activation of nuclear Progesterone Receptors (PR), leading to transcriptional upregulation of mitogenic factors in meningeal tissue.

Part 3: The 2024 Pivotal Data (Roland et al.)[8][9]

The study utilized the French National Health Data System (SNDS), matching 18,061 meningioma cases with 90,305 controls.[6] The rigor of this study lies in its "positive control" validation: it confirmed known risks (cyproterone acetate) to validate the detection method before analyzing MPA.

Key Quantitative Findings (Table 1)

| Progestogen | Formulation | Exposure Definition | Odds Ratio (95% CI) | Risk Level |

| Medroxyprogesterone Acetate | Injectable (150mg) | > 1 year | 5.55 (2.27 to 13.56) | High |

| Medrogestone | Oral (5mg) | > 1 year | 3.49 (2.38 to 5.10) | High |

| Promegestone | Oral (0.125/0.5mg) | > 1 year | 2.39 (1.85 to 3.[3]09) | Moderate |

| Levonorgestrel | IUD (52mg) | > 1 year | 0.94 (0.86 to 1.04) | No Excess |

| Progesterone | Oral/Vaginal | > 1 year | 0.99 (0.92 to 1.07) | No Excess |

Diagram 2: Epidemiological Study Workflow (SNDS Database)

Caption: Workflow of the Roland et al. 2024 study, utilizing a matched case-control design within the French National Health Data System to isolate progestogen exposure risks.

Part 4: Regulatory & Clinical Protocols[11]

Following the September 2024 EMA PRAC review, the following protocols are now standard for high-dose MPA (e.g., Depo-Provera).

1. Clinical Management Algorithm

-

Contraindication: Do not prescribe high-dose MPA to patients with a history of meningioma.[1][7][8][9][10]

-

Monitoring: Patients on high-dose MPA must be monitored for symptoms (vision changes, hearing loss, anosmia).

-

Discontinuation: If meningioma is diagnosed, treatment must be stopped immediately.

-

Oncological Exception: For oncological indications (e.g., endometrial cancer), the benefit-risk balance may still favor MPA, but strict vigilance is required.

2. Preclinical De-Risking Protocol (For Drug Developers)

To avoid late-stage attrition, new progestogenic compounds must undergo specific receptor profiling.

Protocol: PR Transactivation & Proliferation Assay

-

Objective: Quantify the mitogenic potential of a new NCE (New Chemical Entity) on meningeal cells relative to MPA.

-

Step 1 (Binding Affinity): Perform competitive radioligand binding assays using human recombinant PR-A and PR-B.

-

Step 2 (Functional Potency):

-

Cell Line: Use T47D (PR+) or primary meningioma cell cultures.

-

Reporter: Luciferase reporter gene linked to a PRE (Progesterone Response Element).

-

Readout: Measure luminescence (transcriptional activity) at varying concentrations (EC50).

-

-

Step 3 (Proliferation):

-

Incubate meningioma cells with NCE for 72 hours.

-

Assay: BrdU incorporation or CellTiter-Glo.

-

Threshold: If NCE induces proliferation >50% of MPA control, flag for potential meningioma risk.

-

References

-

Roland N, et al. (2024).[3][11][12][13] Use of progestogens and the risk of intracranial meningioma: national case-control study. The BMJ.[1][2][3][12][14] Available at: [Link][1][3][11]

-

European Medicines Agency (EMA). (2024).[9][10] Meeting highlights from the Pharmacovigilance Risk Assessment Committee (PRAC) 2-5 September 2024. Available at: [Link][9]

-

Pfizer/AIFA. (2024). Direct Healthcare Professional Communication: Medroxyprogesterone acetate and risk of meningioma. Available at: [Link]

-

Watts, K. (2024). Prolonged Use of Progestogens May Raise Risk for Intracranial Meningioma.[1][7][8][2][6][10][14][15] HealthDay/CheckRare. Available at: [Link]

Sources

- 1. aifa.gov.it [aifa.gov.it]

- 2. FSRH CEU Statement: Response to new study by Roland et al (2024) | CoSRH [cosrh.org]

- 3. Use of progestins and risk of intracranial meningioma: national case-testimony study, Epi-share study published at BMJ Amavea [amavea.org]

- 4. Progesterone Receptor Expression in Meningiomas: Pathological and Prognostic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hormone Receptor Expression in Meningiomas: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ADR that result in revision of patient information - 2024-09-07 (1) [drugoffice.gov.hk]

- 8. Meeting highlights from the Pharmacovigilance Risk Assessment Committee (PRAC) 2-5 September 2024 | European Medicines Agency (EMA) [ema.europa.eu]

- 9. druginjurylaw.com [druginjurylaw.com]

- 10. dra.gov.pk [dra.gov.pk]

- 11. bmj.com [bmj.com]

- 12. press.psprings.co.uk [press.psprings.co.uk]

- 13. checkrare.com [checkrare.com]

- 14. Prolonged use of certain hormone drugs linked to increased brain tumour risk - BMJ Group [bmjgroup.com]

- 15. bmj.com [bmj.com]

An In-Depth Technical Guide to Medroxyprogesterone Acetate: Molecular and Structural Analysis for the Research Professional

This guide provides a comprehensive technical overview of medroxyprogesterone acetate (MPA), a synthetic progestin of significant clinical and research interest. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, structural analysis, and bioanalytical methodologies essential for rigorous scientific investigation. Our focus extends beyond mere data presentation to offer insights into the causality behind experimental choices, ensuring a self-validating approach to the protocols described.

Introduction: The Scientific Profile of Medroxyprogesterone Acetate

Medroxyprogesterone acetate is a synthetic derivative of progesterone, a naturally occurring steroid hormone.[1] First approved for medical use in 1959, MPA has become a widely utilized therapeutic agent in various clinical contexts.[2][3] It is commonly administered as a long-acting injectable contraceptive (Depo-Provera), a component of menopausal hormone therapy, and for the management of conditions such as endometriosis and certain types of cancer.[2][4]

From a mechanistic standpoint, MPA exerts its biological effects primarily by binding to and activating the progesterone receptor.[5] This interaction modulates gene expression in target tissues, leading to the inhibition of gonadotropin secretion from the pituitary gland.[5][6] The suppression of gonadotropins, in turn, prevents follicular maturation and ovulation, forming the basis of its contraceptive efficacy.[2][4][5] MPA also induces changes in the endometrium and cervical mucus, further contributing to its contraceptive action.[4][5]

Core Molecular and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The molecular formula of medroxyprogesterone acetate is C₂₄H₃₄O₄.[3][7][8] Its structure is that of an acetate ester formed from the condensation of the 17α-hydroxy group of medroxyprogesterone with acetic acid.[1][7] This modification enhances its progestational activity and metabolic stability compared to native progesterone.

Chemical Structure

The chemical structure of medroxyprogesterone acetate is fundamental to its biological activity. The steroid nucleus, common to all progestins, provides the foundational scaffold for interaction with the progesterone receptor. The specific substitutions at the C6 and C17 positions are critical for its enhanced potency and pharmacokinetic profile.

Caption: Chemical structure of Medroxyprogesterone Acetate.

Physicochemical Properties

The physicochemical properties of MPA dictate its behavior in both in vitro and in vivo systems, influencing everything from solubility in experimental buffers to its absorption and distribution in biological systems. These key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 386.52 g/mol | [1][8][9][10] |

| Molecular Formula | C₂₄H₃₄O₄ | [3][7][8] |

| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [7] |

| CAS Number | 71-58-9 | [8][9] |

| Melting Point | 200-210 °C | [11] |

| Appearance | White to off-white, odorless crystalline powder | [7][11] |

| Solubility | Insoluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol. | [1][7][11] |

| Protein Binding | Approximately 86-90%, primarily to albumin | [12] |

| Biological Half-Life | Oral: 40-60 hours; Intramuscular: ~50 days | [2][7] |

Analytical Methodologies for Quantification and Characterization

Accurate and precise quantification of MPA in various matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Tandem mass spectrometry coupled with chromatographic separation is considered the gold standard for steroid analysis due to its high sensitivity and specificity.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MPA in Human Plasma

The following protocol outlines a robust and validated method for the quantification of MPA in human plasma, a common requirement in clinical and preclinical research. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Principle: This method employs liquid-liquid extraction to isolate MPA from the complex plasma matrix, followed by chromatographic separation using a reverse-phase HPLC column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This approach offers high selectivity by monitoring specific precursor-to-product ion transitions for MPA.[14][15]

Caption: A typical LC-MS/MS workflow for Medroxyprogesterone Acetate analysis.

Experimental Protocol:

-

Sample Preparation (Extraction):

-

Step 1.1: To 0.5 mL of human plasma in a glass centrifuge tube, add 10 µL of an internal standard working solution (e.g., deuterated MPA). The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, leading to more accurate and precise quantification.[15]

-

Step 1.2: Add 4 mL of pentane. Vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of the nonpolar MPA into the organic phase.[15]

-

Step 1.3: Centrifuge at 1250 x g for 5 minutes to separate the aqueous and organic layers.[15]

-

Step 1.4: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the extraction solvent.

-

Step 1.5: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60% methanol in water with 0.1% formic acid).[15] This ensures the sample is in a solvent compatible with the initial chromatographic conditions.

-

-

Chromatographic Separation (HPLC):

-

Step 2.1: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for hydrophobic molecules like MPA.[15]

-

Step 2.2: Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) methanol.[15] A typical gradient might start at 60% B, ramp to 90% B, followed by a wash and re-equilibration. The gradient allows for efficient separation of MPA from other endogenous plasma components. The formic acid aids in the protonation of the analyte, which is beneficial for positive ion ESI.

-

-

Mass Spectrometric Detection (MS/MS):

-

Step 3.1: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[14]

-

Step 3.2: Use a triple quadrupole mass analyzer set to Selected Reaction Monitoring (SRM) mode. This highly selective mode monitors a specific precursor ion (the protonated MPA molecule) and its characteristic product ion, significantly reducing background noise and improving the limit of quantification.[16]

-

Step 3.3: The specific precursor/product ion transitions for MPA would need to be optimized by infusing a standard solution into the mass spectrometer.

-

-

Quantification:

-

Step 4.1: Construct a calibration curve by analyzing a series of known concentrations of MPA in a blank matrix (e.g., stripped serum).[15]

-

Step 4.2: The concentration of MPA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This technical guide has provided a detailed analysis of the molecular weight, chemical structure, and key physicochemical properties of medroxyprogesterone acetate. Furthermore, a comprehensive and field-proven protocol for the quantification of MPA in human plasma using LC-MS/MS has been presented, with a focus on the scientific rationale behind each step. The provided information and methodologies are intended to serve as a valuable resource for researchers and scientists in the field of drug development and analysis, fostering a deeper understanding of this important therapeutic agent.

References

-

PubChem. (n.d.). Medroxyprogesterone Acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

AA Pharma. (2025, March 12). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAA-MEDROXY Medroxyprogesterone Acetate Tablets. Retrieved from [Link]

-

NIST. (n.d.). Medroxyprogesterone acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Medroxyprogesterone Acetate? Patsnap Synapse. Retrieved from [Link]

-

WebMD. (2024, December 21). Medroxyprogesterone (Provera, Depo-Provera, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Medroxyprogesterone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of medroxyprogesterone acetate. NCI Drug Dictionary. Retrieved from [Link]

-

Wikipedia. (n.d.). Medroxyprogesterone acetate. Retrieved from [Link]

-

StatPearls. (2024, February 29). Medroxyprogesterone. NCBI Bookshelf. Retrieved from [Link]

-

protocols.io. (2024, February 6). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. Retrieved from [Link]

-

ResearchGate. (n.d.). Steroidomics workflow. Mass spectrometry analysis of steroids requires... [Image]. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Compound: MEDROXYPROGESTERONE ACETATE (CHEMBL717). ChEMBL. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of medroxyprogesterone acetate. Eureka. Retrieved from [Link]

-

Hu, X., et al. (n.d.). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Chemical Shift Assignments for MPA and Its Metabolite M2 by Analysis of Their 2D NMR Spectra [Table]. Retrieved from [Link]

-

PubMed. (1964). Synthesis of [1,2-3H2]medroxyprogesterone acetate... Biochemical Journal. Retrieved from [Link]

-

USP. (2025, February 15). Medroxyprogesterone Acetate. Retrieved from [Link]

-

MDPI. (2025, May 22). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. International Journal of Molecular Sciences. Retrieved from [Link]

-

FDA. (n.d.). Screen for Steroids using Gas Chromatography-Mass Spectrometry. Laboratory Information Bulletin. Retrieved from [Link]

- Google Patents. (n.d.). CN102911233A - Synthesis method of medroxyprogesterone acetate.

-

J-STAGE. (n.d.). Structure Elucidation of Major Metabolites from Medroxyprogesterone Acetate by P450. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

-

J-STAGE. (2025, August 5). Structure Elucidation of Major Metabolites from Medroxyprogesterone Acetate by P450. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

-

USP-NF. (n.d.). USP Monographs: Medroxyprogesterone Acetate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Medroxyprogesterone acetate (CAS 71-58-9). Retrieved from [Link]

-

USP-NF. (n.d.). USP Monographs: Medroxyprogesterone Acetate Tablets. Retrieved from [Link]

-

Scribd. (n.d.). HPLC Analysis of Medroxyprogesterone. Retrieved from [Link]

- Google Patents. (n.d.). CN114057821A - Preparation method of medroxyprogesterone acetate for perimenopausal syndrome.

-

GenMed. (2002, July 15). Medroxyprogesterone Acetate Tablets USP - PRODUCT MONOGRAPH. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry. Retrieved from [Link]

-

PMC. (n.d.). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges. Retrieved from [Link]

-

OMICS International. (2014, January 13). Medroxyprogesterone Acetate and Progesterone Measurement in Human Serum: Assessments of Contraceptive Efficacy. Retrieved from [Link]

-

USP-NF. (n.d.). Medroxyprogesterone Acetate - USP-NF ABSTRACT. Retrieved from [Link]

Sources

- 1. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]

- 2. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 3. Compound: MEDROXYPROGESTERONE ACETATE (CHEMBL717) - ChEMBL [ebi.ac.uk]

- 4. Medroxyprogesterone (Provera, Depo-Provera, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 6. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Medroxyprogesterone acetate [webbook.nist.gov]

- 9. Medroxyprogesterone acetate British Pharmacopoeia (BP) Reference Standard 71-58-9 [sigmaaldrich.com]

- 10. Medroxyprogesterone 17-Acetate | CAS 71-58-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. aapharma.ca [aapharma.ca]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. protocols.io [protocols.io]

- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. omicsonline.org [omicsonline.org]

- 16. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Investigating the Effects of Medroxyprogesterone Acetate (MPA) on MCF-7 Breast Cancer Cell Lines

Introduction: The Complex Role of a Synthetic Progestin in Breast Cancer

Medroxyprogesterone acetate (MPA) is a synthetic progestin, a compound that mimics the action of the natural hormone progesterone.[1][2] It is widely used in clinical settings for hormone replacement therapy and as a second-line hormonal treatment for metastatic breast cancer.[3] Its mechanism of action is primarily mediated through its binding to the progesterone receptor (PR), a nuclear hormone receptor that regulates gene transcription to influence cellular processes.[1]

The MCF-7 human breast cancer cell line serves as a cornerstone for in vitro breast cancer research.[4] These cells are characterized by their expression of both estrogen receptors (ER) and progesterone receptors (PR), making them an ideal model system for studying the effects of hormone-based therapies.[5][6] The interaction of MPA with MCF-7 cells is multifaceted. While its primary target is the PR, MPA also exhibits a high affinity for the androgen receptor (AR) and the glucocorticoid receptor, which can lead to a complex cascade of cellular events.[3][7][8] Research has shown that MPA can inhibit the proliferation of breast cancer cells, often by inducing an arrest in the G1 phase of the cell cycle.[9][10] This application note provides a detailed guide for culturing MCF-7 cells and systematically investigating the cellular and molecular responses to MPA treatment.

Core Principles and Mechanistic Overview

MPA's effects on MCF-7 cells are not limited to a single pathway. Upon binding to its cognate receptors (PR and AR), MPA modulates the expression of genes involved in cell cycle progression and apoptosis. This interaction can lead to a reduction in key proteins like cyclin D1 and the dephosphorylation of the retinoblastoma protein (pRb), ultimately causing cells to accumulate in the G1 phase.[9] Furthermore, MPA has been shown to influence critical intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and resistance to therapy.[11][12][13] Understanding these interactions is crucial for elucidating the full spectrum of MPA's activity in hormone-responsive breast cancer.

MPA Signaling in MCF-7 Cells

Caption: MPA binds to PR and AR, initiating nuclear translocation and gene transcription, which cross-talks with PI3K/Akt and MAPK pathways to regulate proliferation and apoptosis.

Materials and Reagents

-

Cells: MCF-7 (ATCC® HTB-22™ or equivalent)

-

Base Medium: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM)

-

Supplements:

-

For Hormone Starvation: Phenol red-free medium and charcoal/dextran-stripped FBS

-

Reagents:

-

Medroxyprogesterone Acetate (MPA), powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺-free

-

-

Equipment & Consumables:

-

T-25 or T-75 cell culture flasks

-

6-well, 24-well, and 96-well tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Inverted microscope

-

Centrifuge

-

Serological pipettes, pipette tips, conical tubes

-

Detailed Experimental Protocols

Protocol 1: Standard Culture of MCF-7 Cells

MCF-7 cells are adherent and grow in clusters, often appearing as islands at low density and forming a monolayer at confluency.[6] They have a relatively slow doubling time of 30-40 hours.[4]

1.1 Thawing Cryopreserved Cells:

-

Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.

-

Quickly thaw the cryovial of MCF-7 cells in a 37°C water bath until a small ice crystal remains (approx. 1-2 minutes).[14]

-

Disinfect the vial with 70% ethanol before opening in a laminar flow hood.

-

Transfer the cell suspension dropwise into the prepared 15 mL tube to minimize osmotic shock.[15]

-

Centrifuge the cells at 200-300 x g for 3-5 minutes.[14][15]

-

Aspirate the supernatant containing the cryoprotectant (DMSO).

-

Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete medium and transfer to a T-75 flask.

-

Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove any remaining dead cells and residual DMSO.

1.2 Routine Maintenance and Subculture:

-

Change the culture medium every 2-3 days.[5]

-

When cells reach 80-85% confluency, they are ready for subculturing.[14] Do not allow cells to become over-confluent as this can negatively impact their health.

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL (for a T-75 flask) of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells begin to detach.[5] Gently tap the side of the flask to dislodge the cells.

-

Neutralize the trypsin by adding 4-6 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200-300 x g for 3-5 minutes.

-

Aspirate the supernatant and resuspend the pellet in fresh medium.

-

Perform a cell count and seed new flasks at a subcultivation ratio of 1:2 to 1:4.[5]

Protocol 2: Preparation of MPA Stock and Working Solutions

-

MPA Stock Solution (e.g., 10 mM):

-

Calculate the mass of MPA powder needed to make a 10 mM stock solution in DMSO.

-

Under sterile conditions, dissolve the MPA powder in the calculated volume of cell culture-grade DMSO. Ensure it is fully dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the MPA stock solution.

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., 1 nM to 1 µM).

-

Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest MPA concentration used (e.g., 0.1% DMSO). This ensures that any observed effects are due to MPA and not the solvent.

-

Protocol 3: General Workflow for MPA Treatment

Caption: Experimental workflow for MPA treatment of MCF-7 cells, from initial cell seeding to various endpoint analyses.

-

Cell Seeding: Trypsinize and count MCF-7 cells as described in Protocol 1.2. Seed cells into the appropriate culture plates at a predetermined density.

-

Acclimatization: Incubate the plates for 24 hours to allow cells to adhere and resume logarithmic growth.

-

Hormone Starvation (Recommended): To isolate the effects of MPA, it is best to remove confounding hormones from the serum. Aspirate the complete medium and replace it with a phenol red-free medium supplemented with charcoal/dextran-stripped FBS. Incubate for 48-72 hours.[16]

-

Treatment: After starvation (or acclimatization), carefully remove the medium and replace it with fresh medium containing the desired final concentrations of MPA or the vehicle control.

-

Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Quantitative Experimental Parameters

The optimal parameters can vary based on experimental goals. The following table provides validated starting points.

| Parameter | 96-Well Plate | 6-Well Plate | Application |

| Seeding Density | 5,000 - 10,000 cells/well | 200,000 - 300,000 cells/well | Proliferation, Viability[17][18] |

| Medium Volume | 100 - 200 µL | 2 mL | Standard Culture |

| MPA Concentration Range | 10⁻¹⁰ M to 10⁻⁶ M (100 pM to 1 µM) | 10⁻¹⁰ M to 10⁻⁶ M (100 pM to 1 µM) | Dose-Response Studies[9][10] |

| Incubation Time | 24, 48, 72 hours | 24, 48, 72 hours | Time-Course Experiments |

| Vehicle Control | ≤ 0.1% DMSO | ≤ 0.1% DMSO | Matched to highest MPA dose |

Protocols for Assessing Cellular Response

Protocol 4: Cell Proliferation/Viability (MTT Assay)

This colorimetric assay measures mitochondrial reductase activity, which is an indicator of cell viability.

-

Seed and treat MCF-7 cells in a 96-well plate as described above.

-

At the end of the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 5: Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed and treat cells in 6-well plates.

-

After treatment, collect both floating and adherent cells. Detach adherent cells using trypsin or a gentle cell scraper.

-

Wash the collected cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[19]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]

Protocol 6: Cell Cycle Analysis (PI Staining)

This method quantifies the proportion of cells in different phases of the cell cycle.

-

Following treatment in 6-well plates, harvest cells as described in 5.2.

-

Wash cells with cold PBS and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Slow Growth / Poor Attachment | High passage number; Mycoplasma contamination; Incorrect media formulation; Over-trypsinization.[6][20] | Use cells below passage 20-30; Test for mycoplasma regularly.[20] Confirm media components (MCF-7 often prefer high glucose media).[20] Minimize trypsin exposure time. |

| Cells Detaching and Dying | Nutrient depletion; Over-confluency before passaging; DMSO toxicity in vehicle control. | Ensure media is changed every 2-3 days. Passage cells at 80-85% confluency.[14] Keep final DMSO concentration below 0.5%, preferably at or below 0.1%. |

| Inconsistent Assay Results | Inaccurate cell counting/seeding; Edge effects in 96-well plates; Variation in treatment times. | Use a hemocytometer or automated counter for accurate seeding. Avoid using the outermost wells of a 96-well plate or fill them with PBS. Standardize all incubation and treatment times precisely. |

| No Effect of MPA Treatment | Inactive MPA compound; Loss of PR expression in cells; Confounding hormones in FBS. | Use a fresh aliquot of MPA stock. Verify PR expression via Western blot or qPCR. Always use charcoal-stripped FBS for hormone-related studies to reduce background stimulation.[16] |

References

- Lappano, R., et al. (2010). Medroxyprogesterone acetate stimulates breast cancer cell proliferation through a mechanism involving EGF receptor and ER-alpha. Journal of Clinical Oncology.

- Farnham Lab. (n.d.).

- Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Elabscience.

- Chia, K., et al. (2010). Medroxyprogesterone acetate impedes 5α-dihydrotesterone induced androgen receptor signaling in normal and malignant human breast epithelial cells. AACR Journals.

- Birrell, S. N., et al. (1999). Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells. PubMed.

- Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Axol Bioscience.

- MCF-7 Cells. (n.d.). MCF-7 Cells Culture. MCF-7 Cells.

- MilliporeSigma. (n.d.). MCF-7 / S0.5 Human Breast Cancer Cell Line. MilliporeSigma.

- Komiya, S., et al. (2000). Combined effect of navelbine with medroxyprogesterone acetate against human breast carcinoma MCF-7 cells in vitro. PubMed.

- Patsnap Synapse. (2024). What is the mechanism of Medroxyprogesterone Acetate?

- Shchelkunova, T. A., et al. (2021).

- Rojas, P., et al. (2012). Responsiveness to PI3K and MEK Inhibitors in Breast Cancer. Use of a 3D Culture System to Study Pathways Related to Hormone Independence in Mice. PubMed Central.

- MedSimplified. (2024). Pharmacology of Progestin Injection; Medroxyprogesterone Acetate (Depo provera); Mechanism of Action. YouTube.

- Ubigene. (2025). Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! Ubigene.

- BenchChem. (2025). Application Notes and Protocols for Inducing Apoptosis in MCF-7 Cells with Mitomycin C. BenchChem.

- Unknown. (n.d.).

- Seeger, H., et al. (2001).

- Wang, Y., et al. (2017). PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy. Dove Medical Press.

- Various Authors. (2015). Why are my MCF-7 breast cancer cells not growing properly?

- Al-Sheddi, E. S., et al. (2015).

- Wójcik, M., et al. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. PMC.

- Lin, S., et al. (2022). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. MDPI.

- Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Sigma-Aldrich.

Sources

- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcf7.com [mcf7.com]

- 5. elabscience.com [elabscience.com]

- 6. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]

- 7. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Combined effect of navelbine with medroxyprogesterone acetate against human breast carcinoma MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of medroxyprogesterone acetate and norethisterone on the estradiol stimulated proliferation in MCF-7 cells: comparison of continuous combined versus sequential combined estradiol/progestin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Responsiveness to PI3K and MEK Inhibitors in Breast Cancer. Use of a 3D Culture System to Study Pathways Related to Hormone Independence in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encodeproject.org [encodeproject.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. genome.ucsc.edu [genome.ucsc.edu]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

Precision Quantitation of Mycophenolic Acid (MPA) in Human Plasma: A Robust LC-MS/MS Protocol

Abstract

This application note details a validated, high-throughput LC-MS/MS method for the quantification of Mycophenolic Acid (MPA) in human plasma.[1][2][3][4][5][6] Designed for clinical research and therapeutic drug monitoring (TDM), this protocol addresses the critical challenge of in-source fragmentation of the glucuronide metabolite (MPAG) , which can lead to significant overestimation of MPA levels if not chromatographically resolved. Utilizing a simple protein precipitation workflow and a C18 reversed-phase gradient, this method achieves a linear dynamic range of 0.1–50 µg/mL with a run time under 4 minutes.

Strategic Method Design: The "Why" Behind the Parameters

The Glucuronide Interference Challenge (Critical Mechanism)

The most common failure mode in MPA analysis is the lack of chromatographic separation between MPA and its primary metabolite, MPA-phenyl-glucuronide (MPAG). MPAG circulates at concentrations 20–100 times higher than MPA.

-

The Mechanism: In the electrospray ionization (ESI) source, MPAG (m/z 497) is thermally labile. It can lose the glucuronic acid moiety (-176 Da) before entering the quadrupole, converting it into an ion with m/z 321—identical to the MPA precursor ion.

-

The Consequence: If MPAG and MPA co-elute, the mass spectrometer cannot distinguish between "real" MPA and MPA generated from MPAG in the source. This results in a positive bias (overestimation) of MPA concentration, potentially leading to dose under-dosing in transplant patients.

-

The Solution: This protocol employs a gradient elution that forces MPAG (more polar) to elute significantly earlier than MPA, ensuring the signal at the MPA retention time is free from isobaric interference.

Ionization Mode Selection

While MPA contains a carboxylic acid group suggesting negative mode suitability, Positive ESI ([M+H]+) is selected for this protocol.

-

Reasoning: Positive mode using acidic mobile phases (Formic Acid/Ammonium Formate) typically yields more stable fragmentation patterns for MPA (m/z 321.1

207.0) and is more compatible with the concurrent analysis of other immunosuppressants (e.g., Cyclosporine, Tacrolimus) if multiplexing is desired later.

Visual Workflows

Analytical Workflow

Figure 1: Step-by-step sample preparation and analysis workflow.[5][7]

The MPAG Interference Logic

Figure 2: Mechanism of metabolite interference and the necessity of chromatographic separation.

Materials and Methods

Reagents and Standards

-

Internal Standard (IS): Mycophenolic Acid-d3 (MPA-d3).[2][5][6] Note: Do not use structural analogues like MPAC; isotopically labeled standards are required to compensate for matrix effects.

-

Interference Check Standard: MPA-phenyl-glucuronide (MPAG).[5]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)[5]

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

-

IS Addition: Add 200 µL of Precipitation Solution (100% Methanol containing MPA-d3 at 2 µg/mL).

-

Tip: Using Methanol rather than Acetonitrile often produces a flocculent precipitate that pellets easier for this specific analyte.

-

-

Vortex: Mix vigorously for 60 seconds.

-

Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a clean vial/plate and add 100 µL of 2mM Ammonium Formate (aq) .

-

Why? Injecting 100% methanol onto a reversed-phase column causes "solvent effect" (peak fronting). Diluting with water matches the mobile phase strength, sharpening the peak.

-

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Waters Acquity, Agilent 1290, Thermo Vanquish).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 2 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 45°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 30% | Initial Hold |

| 0.50 | 30% | Elute Matrix/Salts |

| 2.50 | 90% | Linear Ramp (Elute MPA) |

| 3.00 | 90% | Wash Column |

| 3.10 | 30% | Return to Initial |

| 4.00 | 30% | Re-equilibration |

Mass Spectrometry Parameters:

-

Source: ESI Positive (ESI+).[8]

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C (High temp helps degrade matrix but watch for excessive MPAG fragmentation).

-

Acquisition Mode: MRM (Multiple Reaction Monitoring).[4][6][8][9]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

|---|---|---|---|---|---|

| MPA | 321.1 | 207.0 | 25 | 22 | Quantifier |

| MPA | 321.1 | 159.0 | 25 | 35 | Qualifier |

| MPA-d3 | 324.1 | 210.1 | 25 | 22 | Internal Std |

| MPAG | 497.2 | 321.1 | 30 | 15 | Monitor* |

*Note: Monitor MPAG in the method development phase to prove it elutes separately (typically ~1.2 min) from MPA (~2.8 min).

Method Validation Summary

Self-validating criteria based on FDA Bioanalytical Method Validation Guidelines.

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity | 0.1 – 50 µg/mL ( | |

| Accuracy | 85–115% (80–120% at LLOQ) | 92–106% |

| Precision (CV) | < 15% (< 20% at LLOQ) | 3–6% Intra-day |

| Recovery | Consistent across range | > 85% (Protein Precip) |

| Matrix Effect | IS-normalized MF ~ 1.0 | 0.95 – 1.05 |

Troubleshooting & Optimization

-

High Background Noise:

-

MPA Peak Broadening:

-

Ensure the sample supernatant is diluted with water (Step 3.2.5). Injecting pure methanol on a high-aqueous initial gradient causes peak distortion.

-

-

Carryover:

-

MPA is sticky. Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

-

References

-

Benech, H. et al. (2022). "Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients." Journal of Food and Drug Analysis. Link

-

Thermo Fisher Scientific. (2021). "Quantification of Mycophenolic Acid in Human Plasma by LC-HRAM Mass Spectrometry." Application Note. Link

-

Waters Corporation. (2020). "The Analysis of Mycophenolic Acid using LC-MS/MS." Clinical Solutions. Link

-

FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. Frontiers | Pharmacokinetics of mycophenolic acid in plasma and peripheral blood mononuclear cells and its relationship with activity of inosine monophosphate dehydrogenase in Chinese adult kidney allograft recipients [frontiersin.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]

- 12. massspec.unm.edu [massspec.unm.edu]

Advanced Protocol: Solubility Profiling & Stock Preparation of Medroxyprogesterone Acetate (MPA)

Executive Summary

Medroxyprogesterone Acetate (MPA) is a synthetic progestin with high lipophilicity. Its solubility profile is critically dependent on the solvent's polarity and ability to interact with the steroid backbone. Chloroform is the superior solvent for high-concentration stock solutions and analytical standards, classified as "Freely Soluble." Ethanol , while safer for biological applications, offers significantly lower solubility ("Sparingly Soluble"), often requiring sonication or gentle heating to achieve stable solutions. This guide details the physicochemical basis for these differences and provides validated protocols for preparation in both solvent systems.

Physicochemical Context & Mechanism[1][2][3][4]

To understand the solubility disparity, one must analyze the molecular interaction between MPA and the solvent systems.[1]

-

Solute: Medroxyprogesterone Acetate (

)[2][3][1][4][5][6]-

Structure: Steroid nucleus (hydrophobic) with acetate ester at C17 and methyl group at C6.[4]

-

Nature: Highly lipophilic (LogP

3.5 - 4.0).

-

-

Solvent A: Chloroform (

) [6][7][8]-

Mechanism: Non-polar/moderately polar aprotic solvent. The high lipophilicity of the steroid backbone interacts favorably with the non-polar nature of chloroform via Van der Waals forces. Chloroform is the standard solvent for dissolving steroids for optical rotation measurements and high-concentration stock storage.

-

-

Solvent B: Ethanol (

)-

Mechanism: Polar protic solvent. While the hydroxyl group of ethanol can form hydrogen bonds with the ketone and ester oxygens of MPA, the bulky hydrophobic steroid skeleton disrupts the hydrogen-bonding network of pure ethanol. This "hydrophobic effect" limits solubility compared to chloroform.

-

Solubility Data Comparison

The following table synthesizes pharmacopeial definitions with experimental ranges.

| Solvent | USP Solubility Definition | Estimated Concentration Range | Primary Application |

| Chloroform | Freely Soluble | 100 – 1,000 mg/mL | Analytical Standards, Synthesis, Optical Rotation |

| Acetone | Soluble | 33 – 100 mg/mL | Crystallization, Intermediate processing |

| Ethanol (96%) | Sparingly Soluble | 10 – 33 mg/mL* | Biological Assays (limited), Formulation |

| DMSO | Soluble | 10 – 30 mg/mL | Cell Culture, High-throughput Screening |

| Water | Insoluble | < 0.01 mg/mL | Aqueous buffers for final dilution |

*Note: Practical stable limits in ethanol at room temperature are often lower (approx. 2-10 mg/mL) without risk of precipitation. "Sparingly Soluble" implies 30 to 100 parts solvent per 1 part solute.

Decision Logic: Solvent Selection

The choice of solvent is dictated by the downstream application. Use the following logic flow to determine the appropriate protocol.

Figure 1: Decision tree for selecting the optimal solvent for Medroxyprogesterone Acetate based on experimental requirements.

Detailed Experimental Protocols

Protocol A: High-Concentration Stock Preparation (Chloroform)

Purpose: Preparation of analytical reference standards or synthesis intermediates. Target Concentration: 100 mg/mL

Materials:

-

Medroxyprogesterone Acetate (USP/Analytical Grade)

-

Chloroform (HPLC Grade or Deuterated for NMR)

-

Class A Volumetric Flask (10 mL)

-

Glass Pasteur Pipettes (Do not use plastic tips as chloroform may leach plasticizers)

Procedure:

-

Weighing: Accurately weigh 1000 mg (1.0 g) of MPA powder into a glass weighing boat.

-

Transfer: Quantitatively transfer the powder into a 10 mL volumetric flask.

-

Dissolution: Add approximately 5 mL of chloroform. Swirl gently. The powder should dissolve rapidly ("Freely Soluble").

-

Volume Adjustment: Dilute to the mark with chloroform.

-

Storage: Transfer to an amber glass vial with a Teflon-lined cap. Store at -20°C.

-

Caution: Chloroform is volatile; ensure the cap is tight to prevent concentration changes.

-

Protocol B: Biocompatible Stock Preparation (Ethanol)

Purpose: Preparation of stock for biological assays where DMSO is contraindicated. Target Concentration: 2 – 5 mg/mL (Conservative stability limit)

Materials:

-

Medroxyprogesterone Acetate[9][2][3][4][5][6][7][8][10][11][12][13]

-

Ethanol (Absolute, 200 proof, Molecular Biology Grade)

-

Ultrasonic Bath[5]

-

Water bath set to 37°C

Procedure:

-

Calculation: For a 5 mg/mL stock, weigh 50 mg of MPA.

-

Solvent Addition: Add 10 mL of Absolute Ethanol.

-

Agitation: Vortex for 60 seconds. You may observe undissolved particulates.

-

Sonication (Critical Step): Sonicate the solution for 10–15 minutes. The energy input helps overcome the kinetic barrier of dissolution.

-

Thermal Assist: If particulates persist, warm the solution in a 37°C water bath for 5–10 minutes, then vortex again.

-

Note: Do not overheat (>50°C) to avoid degradation or excessive solvent evaporation.

-

-

Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If cloudy, dilute further (e.g., to 2.5 mg/mL).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter (hydrophobic) to ensure sterility and remove micro-particulates.

Protocol C: Saturation Solubility Determination (Equilibrium Method)

Purpose: To determine the exact solubility limit in a specific solvent system (e.g., a specific ethanol/water ratio).

Workflow:

-

Excess Solute: Add MPA in excess to the solvent (e.g., 50 mg in 1 mL Ethanol) in a glass vial.

-

Equilibration: Shake at constant temperature (25°C) for 24–48 hours using an orbital shaker.

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated).

-

Quantification: Dilute the supernatant/filtrate appropriately (e.g., 1:1000) and analyze via HPLC-UV at 240-254 nm.

-

Calculation:

-

Safety & Handling Application Notes

Chloroform Hazards

-

Carcinogenicity: Chloroform is a suspected human carcinogen (IARC Group 2B).[4] All handling must occur in a certified chemical fume hood.

-

Plastic Compatibility: Chloroform dissolves many plastics (PS, polystyrene). Use glass or Teflon (PTFE) labware exclusively.

Ethanol Considerations[15]

-

Precipitation Risk: When diluting an ethanolic MPA stock into aqueous cell culture media, the "solvent shock" can cause MPA to precipitate immediately.

-

Mitigation:

-

Keep the final ethanol concentration < 0.5% (v/v).

-

Add the ethanolic stock slowly to the vortexing media, not the other way around.

-

References

-

USP Monographs: Medroxyprogesterone Acetate. United States Pharmacopeia (USP).[7] (Defines solubility terms and identification tests using chloroform).

-

PubChem Compound Summary for CID 6279: Medroxyprogesterone Acetate. National Center for Biotechnology Information (2025). (Physical properties and solubility data).[9][14][2][3][1][5][6][7][12][13][15] [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]

- 3. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. northamerica.covetrus.com [northamerica.covetrus.com]

- 5. apexbt.com [apexbt.com]

- 6. uspbpep.com [uspbpep.com]

- 7. s3.pgkb.org [s3.pgkb.org]

- 8. CN114057821A - Preparation method of medroxyprogesterone acetate for perimenopausal syndrome - Google Patents [patents.google.com]

- 9. How to prepare stable medroxyprogesterone acetate suspension | Magis Pharma [qualenica.be]

- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 11. uspbpep.com [uspbpep.com]

- 12. Medroxyprogesterone Acetate Tablets, USP [dailymed.nlm.nih.gov]

- 13. cdn.pfizer.com [cdn.pfizer.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes & Protocols: Subcutaneous Injection of Depot Medroxyprogesterone Acetate (DMPA) in Laboratory Rats

Abstract

This document provides a comprehensive guide for the subcutaneous (SC) administration of Depot Medroxyprogesterone Acetate (DMPA) to laboratory rats for research purposes. DMPA, a synthetic progestin, is a critical tool in reproductive science, endocrinology, and oncology research for its ability to suppress the hypothalamic-pituitary-gonadal (HPG) axis, thereby inhibiting ovulation and creating a sustained diestrus state.[1][2] This protocol synthesizes established veterinary procedures and pharmacological principles to ensure efficacy, reproducibility, and adherence to the highest standards of animal welfare. We will delve into the mechanistic underpinnings of DMPA, provide detailed, step-by-step protocols for preparation and injection, and outline essential post-procedural monitoring.

Introduction: The Role of DMPA in Rodent Research

Depot Medroxyprogesterone Acetate (DMPA), commercially known as Depo-Provera®, is a long-acting, injectable progestin contraceptive.[3] In pre-clinical research using rat models, DMPA is invaluable for studies requiring the suppression of the natural estrous cycle. This is crucial for:

-

Hormone-dependent cancer models: Investigating the efficacy of treatments for breast or endometrial cancers.

-

Endocrinological research: Studying the effects of a controlled, low-estrogen environment.

-

Infectious disease modeling: Researching the influence of hormonal fluctuations on susceptibility to pathogens.[4]

-

Contraceptive development: Evaluating new contraceptive agents or delivery systems.[5][6]

The subcutaneous route of administration offers a significant refinement over intramuscular injections, as it is generally less invasive, allows for slower, more sustained absorption, and can be performed with smaller gauge needles, minimizing tissue trauma and animal distress.[5][6]

Mechanism of Action: HPG Axis Suppression

DMPA exerts its primary effect by mimicking progesterone and acting as a potent agonist at the progesterone receptor.[3] This action provides strong negative feedback on the hypothalamus and pituitary gland, fundamentally altering the reproductive hormonal cascade.[1][7][8][9]

Key Actions of DMPA:

-

Inhibition of GnRH: DMPA suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[7][8]

-

Suppression of Gonadotropins: The reduction in GnRH stimulation leads to a significant decrease in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[3][7][8]

-

Anovulation: Without the necessary LH surge and FSH support for follicular development, the ovaries do not release an egg (ovulation is inhibited).[1][3]

-

Endometrial Changes: DMPA also causes thinning of the uterine endometrium.[10]

This sustained hormonal suppression effectively holds the rat in a state of diestrus, characterized by low estrogen and progesterone levels, which is essential for many experimental designs.[2]

Caption: DMPA's negative feedback on the HPG axis.

Pre-Clinical Considerations & Ethical Standards

All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[11] Ethical research practice prioritizes the minimization of animal pain and distress.[12]

-

Animal Selection: Use healthy, mature female rats of a specific strain as required by the study design. Animals should be properly acclimated to the facility before any procedures are initiated.

-

Aseptic Technique: All injections must be performed using sterile technique to prevent infection. This includes using a new sterile needle and syringe for every animal.[13]

-

Handling and Restraint: Personnel must be proficient in gentle but firm restraint techniques to ensure the safety of both the animal and the handler.[14] Calm handling reduces physiological stress, which can be a confounding variable in research.[12] Anesthesia is not typically required for a subcutaneous injection but may be considered if justified by the experimental protocol.[14]

Materials and Reagents

-

Depot Medroxyprogesterone Acetate (DMPA) injectable suspension (e.g., Depo-Provera® 150 mg/mL or a research-grade equivalent).[15]

-

Sterile diluent (e.g., 0.9% sterile saline), if required for dose adjustment.

-

Sterile syringes (1 mL or 3 mL tuberculin syringes are ideal for accuracy).[16]

-

Sterile hypodermic needles (23-27 gauge; 5/8" length is appropriate).[13][16][17] A smaller gauge needle (e.g., 25G or 27G) is preferred to minimize discomfort.[18]

-

70% Isopropyl alcohol wipes.

-

Appropriate sharps disposal container.

-

Personal Protective Equipment (PPE): lab coat, gloves.

Protocol: DMPA Preparation & Dosing

The appropriate dose of DMPA can vary depending on the research objective. A common goal is to induce and maintain a state of diestrus.

| Research Goal | Species | Typical Subcutaneous Dose (per animal) | Rationale & Reference |

| Induce Diestrus / Anovulation | Rat | 2-3 mg | This dose has been shown to effectively suppress the estrous cycle.[4] |

| Contraceptive Efficacy Studies | Rat | Dose-dependent (e.g., 2.7-5.4 mg/rat) | Doses are often scaled from human therapeutic doses to investigate pharmacokinetics and genotoxicity.[19] |

| General Hormone Suppression | Mouse | 2 mg | Used to study hormonal influence on pathogen susceptibility.[4] |

Preparation Procedure:

-

Calculate Dose: Based on the study protocol, calculate the required dose per animal.

-

Warm the Suspension: If stored under refrigeration, allow the DMPA vial to come to room temperature. Warming the solution to body temperature (e.g., in hand or a water bath) can reduce viscosity and minimize discomfort upon injection.[16]

-

Ensure Homogeneity: DMPA is a microcrystalline suspension.[3] Vigorously shake the vial immediately before drawing the dose to ensure a uniform suspension and accurate dosing.[20]

-

Aseptic Withdrawal: Disinfect the rubber septum of the vial with a 70% alcohol wipe and allow it to dry.[16]

-

Draw the Dose: Using a sterile syringe and needle, carefully draw up the calculated volume. Expel any air bubbles from the syringe.[21] For small volumes, consider diluting the stock DMPA with sterile saline to ensure accurate dosing.[13]

-

Needle Change (Optional but Recommended): To ensure maximal sharpness and sterility, some protocols recommend changing the needle after drawing the dose and before injection.

Protocol: Subcutaneous Injection Technique

The preferred and most common site for subcutaneous injections in rats is the loose skin over the dorsal scapular (shoulder blade) region, often referred to as the scruff.[13][14][18]

Caption: Step-by-step workflow for subcutaneous injection in rats.

Step-by-Step Injection Procedure:

-

Restrain the Animal: Securely restrain the rat on a flat, stable surface. One person can often perform the procedure, but a second person to restrain the animal can be beneficial.[14]

-

Tent the Skin: Using your non-dominant thumb and forefinger, grasp and lift a fold of the loose skin over the rat's shoulders to create a "tent".[18][22]

-

Insert the Needle: With your dominant hand, hold the syringe parallel to the animal's body. Insert the needle, bevel facing up, into the base of the tented skin.[16][22] The needle should move freely in the subcutaneous space.

-

Aspirate to Confirm Placement: Before injecting, gently pull back on the syringe plunger (aspirate).[13][16][21]

-

Correct Placement: You should feel negative pressure, and no fluid should enter the syringe.[13]

-

Incorrect Placement: If blood enters the syringe, you have entered a vessel. Withdraw the needle, discard the syringe and needle, and begin again with fresh materials at a new site.[16] If air is aspirated, the needle may have passed through both layers of skin; withdraw slightly and re-aspirate.[17]

-

-

Inject the DMPA: Once correct placement is confirmed, smoothly and steadily depress the plunger to inject the full volume.[21]

-

Withdraw the Needle: Swiftly withdraw the needle. You can apply gentle pressure to the injection site with a sterile gauze for a few seconds to prevent leakage, but do not massage the area.[22]

-

Dispose of Sharps: Immediately dispose of the needle and syringe in a designated sharps container.[22]

-

Return Animal: Return the animal to its home cage.

Post-Injection Monitoring & Care

Proper post-procedural care is vital for animal welfare and data integrity.

-

Immediate Monitoring: Observe the animal for 5-10 minutes after injection to ensure there are no immediate adverse reactions or significant leakage from the injection site.

-

Daily Health Checks: For the first few days post-injection, and then regularly thereafter, monitor for:

-

Injection Site: Check for signs of infection (redness, swelling, discharge), hematoma, or ulceration.

-

General Behavior: Note any changes in activity level, grooming, feeding, or drinking.

-

Signs of Pain: Look for postural changes (hunching), flinching, or excessive licking/scratching at the injection site.[16]

-

-

Record Keeping: Meticulously document the injection date, dose, volume, site, and all subsequent health observations for each animal. This is critical for study reproducibility and for veterinary assessment if any issues arise.[22]

References

- Oreate AI. (2026, January 7). Understanding DMPA: A Comprehensive Look at a Long-Acting Contraceptive.

- Wikipedia. (n.d.). Medroxyprogesterone acetate.

- iLab Solutions. (2009, September). MODULE 2 THE LABORATORY RAT.

- Boston University Office of Research. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).

- UBC Animal Care Committee. (2020, November 15). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP.

- Queen's University Animal Care Committee. (2022, December 12). Subcutaneous Injection (Rats) - Standard Operating Procedure #2.

- Oxford Academic. (2025, December 11). Injectable contraceptives differentially affect the hypothalamic–pituitary-gonadal axis and amenorrhea incidence.

- University of Minnesota Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines.

- University of Louisville. (2025, May 12). IACUC Standard Procedures for Rodents.

- Oxford Academic. (2026, January 5). Injectable contraceptives differentially affect the hypothalamic–pituitary-gonadal axis and amenorrhea incidence† | Biology of Reproduction.

- Institute of Laboratory Animal Science (LTK). (2020, April 22). Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat.

- ResearchGate. (2026, January 8). Injectable contraceptives differentially affect the hypothalamic-pituitary-gonadal axis and amenorrhea incidence | Request PDF.

- NWU, Health Sciences. (2017, June 8). Subcutaneous injections in laboratory rodents.

- Contraceptive-induced impairment: a rodent model study of levonorgestrel and DMPA. (n.d.).

- Halpern, V., Brache, V., Taylor, D., & Dorflinger, L. (2021, January). Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera. Fertility and Sterility.

- Ovid. (n.d.). Subcutaneous depo-medroxyprogesterone acetate.

- U.S. Food and Drug Administration. (2004, December 15). Clinical Pharmacology Biopharmaceutics Review(s).

- U.S. Food and Drug Administration. (2003, September 11). Pharmacology Review(s).

- National Center for Biotechnology Information. (n.d.). Ethical considerations regarding animal experimentation.

- National Center for Biotechnology Information. (2021, February 16). Depot medroxyprogesterone acetate (DMPA) enhances susceptibility and increases the window of vulnerability to HIV-1 in humanized mice.

- Dr.Oracle. (2025, November 3). What is the recommended dosage and administration of Deprovera (Depot Medroxyprogesterone Acetate, DMPA) for contraceptive purposes?.

- IDOSI Publications. (n.d.). Cytotoxicity and Genotoxicity of Depo-Provera,© Medroxyprogesterone Acetate (DMPA) in Female Rats.

Sources

- 1. Understanding DMPA: A Comprehensive Look at a Long-Acting Contraceptive - Oreate AI Blog [oreateai.com]

- 2. Contraceptive-induced impairment: a rodent model study of levonorgestrel and DMPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 4. Depot medroxyprogesterone acetate (DMPA) enhances susceptibility and increases the window of vulnerability to HIV-1 in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 12. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. queensu.ca [queensu.ca]

- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. animalcare.ubc.ca [animalcare.ubc.ca]

- 17. louisville.edu [louisville.edu]

- 18. content.ilabsolutions.com [content.ilabsolutions.com]

- 19. idosi.org [idosi.org]

- 20. droracle.ai [droracle.ai]

- 21. health-sciences.nwu.ac.za [health-sciences.nwu.ac.za]

- 22. ltk.uzh.ch [ltk.uzh.ch]

Application Note: High-Efficiency Liquid-Liquid Extraction of Medroxyprogesterone Acetate (MPA) from Human Plasma

Abstract & Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in contraception (Depo-Provera), hormone replacement therapy, and oncology. Accurate quantification of MPA in biological fluids is critical for pharmacokinetic (PK) profiling, particularly given the low therapeutic concentrations (pg/mL to ng/mL range) found in plasma following depot injections.

The high lipophilicity of MPA (LogP ~3.5–4.6) makes Liquid-Liquid Extraction (LLE) the gold standard for sample preparation. Unlike Solid Phase Extraction (SPE), which can be costly and prone to cartridge clogging with viscous plasma, LLE offers a robust, cost-effective mechanism to isolate MPA while excluding polar matrix interferences like phospholipids and salts.

This guide details a validated, self-verifying LLE protocol designed for high-throughput LC-MS/MS analysis, addressing critical challenges such as non-specific binding and solvent evaporation losses.

Physicochemical Profile & Mechanistic Strategy[1]

Understanding the molecule is the first step to successful extraction. MPA is a neutral steroid ester; it lacks strong ionizable groups within the physiological pH range, meaning pH manipulation (e.g., basification) has minimal effect on its partition coefficient compared to ionizable drugs.

Table 1: Key Physicochemical Properties of MPA

| Property | Value | Implication for Extraction |

| Molecular Weight | 386.53 g/mol | Suitable for LC-MS/MS (ESI+) |

| LogP (Octanol/Water) | ~3.5 – 4.66 | Highly lipophilic; partitions strongly into non-polar solvents (Hexane, Pentane). |

| pKa | Neutral (Non-ionizable) | pH adjustment of plasma is generally unnecessary, simplifying the workflow. |

| Solubility | Insoluble in water; Soluble in acetone, dioxane, hexane. | Reconstitution solvent must contain sufficient organic content to prevent precipitation. |

| Protein Binding | ~86–90% (Albumin) | Vigorous vortexing is required to disrupt protein-drug interactions during solvent addition. |

Strategic Solvent Selection

-

Extraction Solvent: n-Hexane or Pentane .[1]

-

Why: These non-polar solvents yield cleaner extracts than Ethyl Acetate or Diethyl Ether. While Ethyl Acetate extracts MPA well, it also co-extracts more polar plasma components (phospholipids), leading to higher matrix effects in Mass Spectrometry.

-

-

Internal Standard (IS): MPA-d3 (Deuterated) is preferred. Megestrol Acetate is a validated structural analog alternative if isotopically labeled standards are unavailable.

Experimental Protocol

Materials & Reagents

-

Matrix: Human Plasma (K2EDTA or Lithium Heparin).

-

Internal Standard: Medroxyprogesterone Acetate-d3 (MPA-d3) or Megestrol Acetate.

-

Extraction Solvent: n-Hexane (HPLC Grade).

-

Reconstitution Solution: 70% Methanol / 30% Water (v/v) + 0.1% Formic Acid.

-

Equipment: Nitrogen Evaporator, Vortex Mixer, Refrigerated Centrifuge.

Step-by-Step LLE Workflow

Step 1: Sample Pre-treatment

-

Thaw plasma samples at room temperature and vortex briefly.

-

Transfer 500 µL of plasma into a 1.5 mL polypropylene (PP) microcentrifuge tube .

-

Critical Note: While glass is often recommended for steroids to prevent adsorption, MPA is stable in high-quality PP tubes for short durations. If recovery is low (<60%), switch to silanized glass tubes.

-

-

Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL).

-

Vortex for 10 seconds and equilibrate for 5 minutes.

Step 2: Liquid-Liquid Extraction

-

Add 1.0 mL of n-Hexane to the sample.

-

Ratio: A 1:2 (Sample:Solvent) ratio ensures sufficient phase contact without requiring excessive evaporation time.

-

-

Vigorous Extraction: Vortex at high speed (2500 rpm) for 5 minutes .

-

Mechanism: This step physically disrupts the protein-MPA binding, allowing the free drug to partition into the organic upper layer.

-

Step 3: Phase Separation

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Why 4°C? A chilled centrifuge promotes a tighter protein pellet (interface) and reduces solvent evaporation during handling.

-

Step 4: Retrieval & Evaporation

-

Flash freeze the aqueous (lower) layer in a dry ice/acetone bath (Optional but recommended for high throughput to prevent contamination). Alternatively, carefully pipette 800 µL of the upper organic layer (supernatant) into a clean glass vial.

-

Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C .

-

Caution: Do not exceed 50°C. Although MPA is thermally stable, excess heat can degrade the matrix residue, causing reconstitution issues.

-

Step 5: Reconstitution

-

Reconstitute the residue in 100 µL of Mobile Phase (e.g., MeOH:H2O 70:30).

-

Vortex for 1 minute and transfer to autosampler vials with low-volume inserts.

Visualized Workflows

Diagram 1: The LLE Extraction Logic

This diagram illustrates the physical separation process and the critical decision points.

Caption: Step-by-step Liquid-Liquid Extraction workflow for isolating MPA from plasma matrix.

Method Validation & Quality Control

To ensure the protocol is "self-validating," researchers must monitor specific QC metrics. The following data represents typical acceptance criteria based on FDA Bioanalytical Method Validation guidelines.

Table 2: Typical Validation Metrics

| Parameter | Acceptance Criteria | Typical Result (n-Hexane LLE) |

| Extraction Recovery | > 70% and Consistent | 75% - 85% |

| Matrix Effect | 85% - 115% | 95% (Minimal suppression due to non-polar solvent) |

| LLOQ | Signal-to-Noise > 10:1 | 40 - 200 pg/mL (Dependent on MS sensitivity) |

| Linearity (r²) | > 0.99 | > 0.995 (Range: 0.2 – 10 ng/mL) |

| Precision (CV%) | < 15% | < 9.0% |

Troubleshooting Guide (Decision Tree)

Caption: Diagnostic logic for resolving common LLE extraction failures.

References

-

Zhang, J. et al. (2004). Determination of medroxyprogesterone acetate in human plasma by LC-MS/MS spectrometry. Chinese Journal of Clinical Pharmacology. Retrieved from 2[3][2]

-

Stanczyk, F. Z. et al. (2016). Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS. Journal of Applied Laboratory Medicine. Retrieved from 4

-

PubChem. (2025). Medroxyprogesterone Acetate Compound Summary. National Library of Medicine. Retrieved from 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Medroxyprogesterone Acetate (MPA) Solubility & Stability

Topic: Troubleshooting Medroxyprogesterone acetate (MPA) precipitation in aqueous media Ticket ID: MPA-SOL-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Anti-Solvent" Trap

Welcome to the technical guide for Medroxyprogesterone Acetate (MPA). If you are reading this, you are likely observing turbidity, inconsistent assay data, or "crashing out" of MPA upon addition to cell culture media or buffers.

The Root Cause: MPA is a lipophilic steroid (logP ~3.5) with practically zero solubility in water (< 1.5 µg/mL). When you inject a concentrated organic stock (e.g., DMSO or Ethanol) directly into an aqueous buffer, the water acts as an anti-solvent . This causes a rapid thermodynamic shift, forcing MPA molecules to aggregate into micro-crystals immediately.

This guide provides the protocols to bypass this thermodynamic barrier and maintain stable dispersions.

Part 1: Solubility & Formulation Limits

Before starting, verify your concentrations against the physical limits of the compound.

Table 1: MPA Solubility Thresholds

| Solvent / Medium | Solubility Limit (Approx.)[1][2][3][4] | Risk Level | Notes |